molecular formula C3H3N4O2- B11523158 1-(Carboxymethyl)-1H-tetrazole

1-(Carboxymethyl)-1H-tetrazole

Cat. No.: B11523158
M. Wt: 127.08 g/mol
InChI Key: GRWAIJBHBCCLGS-UHFFFAOYSA-M
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Description

1-(Carboxymethyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a carboxymethyl group (-CH2COOH) attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carboxymethyl)-1H-tetrazole typically involves the reaction of sodium azide with a suitable nitrile compound under acidic conditions. One common method is the cycloaddition reaction between sodium azide and ethyl cyanoacetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as water or ethanol and a catalyst like hydrochloric acid to facilitate the cycloaddition process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Carboxymethyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides are employed in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Carboxymethyl)-1H-tetrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the tetrazole ring can interact with metal ions, forming stable complexes that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Tetrazole: The parent compound without the carboxymethyl group.

    5-Methyl-1H-tetrazole: A derivative with a methyl group attached to the tetrazole ring.

    1-(Hydroxymethyl)-1H-tetrazole: A derivative with a hydroxymethyl group instead of a carboxymethyl group.

Uniqueness

1-(Carboxymethyl)-1H-tetrazole is unique due to the presence of the carboxymethyl group, which imparts distinct chemical properties and reactivity compared to other tetrazole derivatives. This functional group enhances its solubility in water and its ability to form hydrogen bonds, making it a valuable compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C3H3N4O2-

Molecular Weight

127.08 g/mol

IUPAC Name

2-(tetrazol-1-yl)acetate

InChI

InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9)/p-1

InChI Key

GRWAIJBHBCCLGS-UHFFFAOYSA-M

Canonical SMILES

C1=NN=NN1CC(=O)[O-]

Origin of Product

United States

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